

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Cinnamyl Bromide

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Compound of Interest

Compound Name: *Cinnamyl bromide*

Cat. No.: *B146386*

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For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques to definitively identify **trans-cinnamyl bromide** and distinguish it from common precursors and byproducts, such as cinnamyl alcohol and cinnamaldehyde.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **cinnamyl bromide** and its common related compounds. These distinct spectral fingerprints are crucial for confirming the successful synthesis of the target molecule and identifying any impurities.

Compound	Spectroscopic Technique	Key Data Points
trans-Cinnamyl Bromide	^1H NMR (400 MHz, CDCl_3)	δ 7.42–7.29 (m, 5H, Ar-H), 6.64 (d, J = 15.2 Hz, 1H, Ar-CH=), 6.52–6.44 (m, 1H, =CH-CH ₂ Br), 4.15 (d, J = 7.6 Hz, 2H, -CH ₂ Br)[1]
	^{13}C NMR (100 MHz, CDCl_3)	δ 135.9, 133.1, 128.6, 128.1, 126.9, 126.6, 33.2 (-CH ₂ Br)[1]
IR Spectroscopy (KBr/film)		~3050 cm^{-1} (Ar C-H stretch), ~1600 cm^{-1} (C=C stretch), ~960 cm^{-1} (trans C-H bend), ~740 cm^{-1} (Ar C-H bend), ~560 cm^{-1} (C-Br stretch)[1]
Mass Spectrometry (GC-MS)		Molecular Ion (M^+) peaks at m/z 196 and 198 (due to ⁷⁹ Br and ⁸¹ Br isotopes), base peak at m/z 117 ($[\text{M-Br}]^+$)[2][3]
trans-Cinnamyl Alcohol	^1H NMR	δ 7.40-7.20 (m, 5H, Ar-H), 6.58 (d, J =15.9 Hz, 1H, Ar-CH=), 6.35 (dt, J =15.9, 5.7 Hz, 1H, =CH-CH ₂ OH), 4.31 (d, J =5.7 Hz, 2H, -CH ₂ OH), 1.6 (s, 1H, -OH)
	^{13}C NMR	δ 136.8, 131.1, 128.6, 127.8, 126.5, 128.9, 63.6 (-CH ₂ OH)
IR Spectroscopy		~3300 cm^{-1} (broad, O-H stretch), ~3025 cm^{-1} (Ar C-H stretch), ~1650 cm^{-1} (C=C stretch), ~965 cm^{-1} (trans C-H bend)[4]
Mass Spectrometry		Molecular Ion (M^+) peak at m/z 134

trans-Cinnamaldehyde	¹ H NMR	δ 9.69 (d, J =7.6 Hz, 1H, -CHO), 7.59-7.41 (m, 5H, Ar-H), 7.50 (d, J =16.0 Hz, 1H, Ar-CH=), 6.72 (dd, J =16.0, 7.6 Hz, 1H, =CH-CHO)[5]
¹³ C NMR		δ 193.8 (-CHO), 152.8, 134.4, 130.8, 129.1, 128.5, 128.4
IR Spectroscopy		~2820 & 2740 cm^{-1} (aldehyde C-H stretch), ~1685 cm^{-1} (C=O stretch), ~1620 cm^{-1} (C=C stretch)[5]
Mass Spectrometry		Molecular Ion (M^+) peak at m/z 132[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1]

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00).[1]
- Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans are typically required.
- Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The multiplicity of signals (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) provides information about neighboring protons.

Infrared (IR) Spectroscopy

IR spectra can be obtained using either potassium bromide (KBr) plates for solid samples or as a liquid film.[1]

- Sample Preparation (Liquid Film): A drop of the liquid sample is placed between two KBr plates.
- Sample Preparation (KBr Pellet): For solid samples, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet.
- Data Acquisition: The spectrum is recorded over a range of 4000-400 cm^{-1} .
- Analysis: The presence of characteristic absorption bands corresponding to specific functional groups is used for structural confirmation.

Mass Spectrometry (MS)

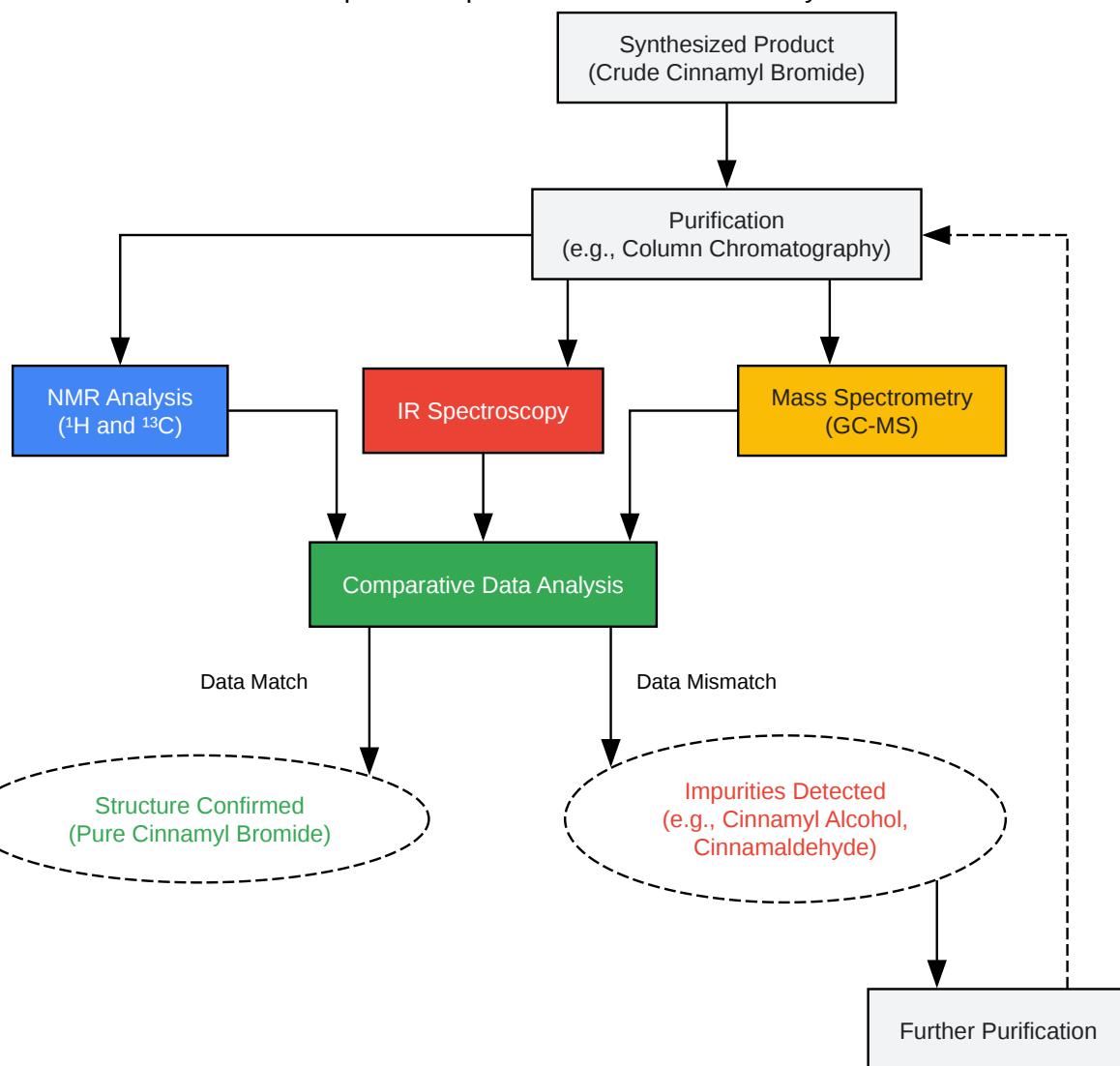
Mass spectra are often recorded on a gas chromatograph-mass spectrometer (GC-MS).[1]

- Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The mass-to-charge ratio (m/z) of the ions is detected.
- Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural information. For **cinnamyl bromide**, the isotopic pattern of bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio) results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **cinnamyl bromide** products.

Workflow for Spectroscopic Confirmation of Cinnamyl Bromide

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References

- 1. rsc.org [rsc.org]
- 2. Cinnamyl bromide | C9H9Br | CID 5357478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinnamyl Bromide Supplier|Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 6. ymdb.ca [ymdb.ca]
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